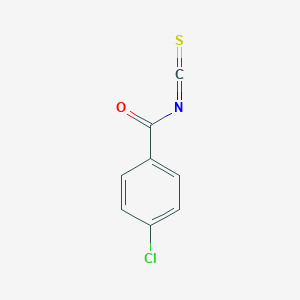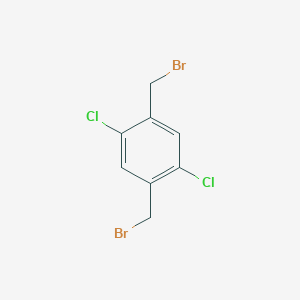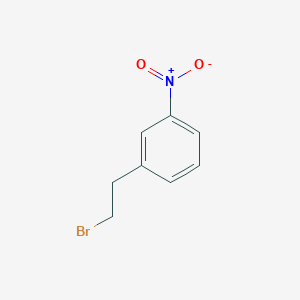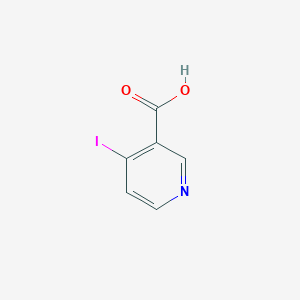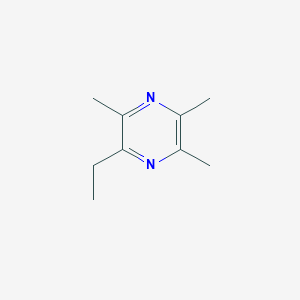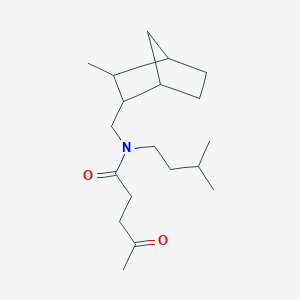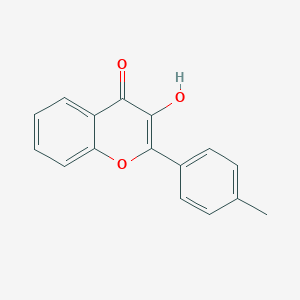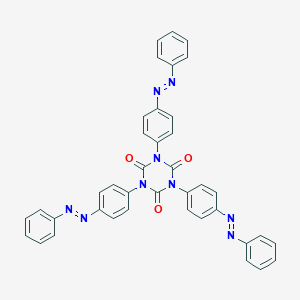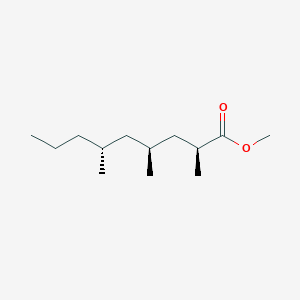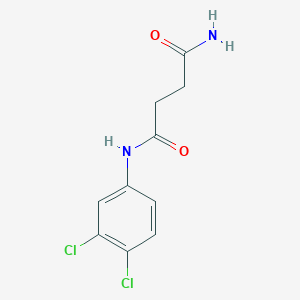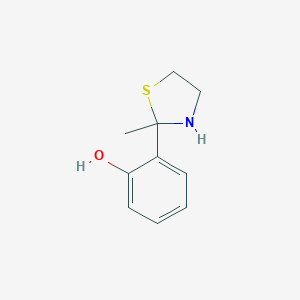
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as Mitochonic acid 5 (MA-5), is a small molecule that has been shown to have potential therapeutic effects on mitochondrial dysfunction. Mitochondria are known as the powerhouses of the cell, responsible for producing energy in the form of ATP. Mitochondrial dysfunction has been implicated in a variety of diseases, including neurodegenerative diseases, cancer, and metabolic disorders.
Mecanismo De Acción
MA-5 works by activating the mitochondrial protease ClpP, which is responsible for removing damaged proteins from the mitochondria. This leads to improved mitochondrial function and increased ATP production. In addition, MA-5 has been shown to increase the expression of mitochondrial genes and improve mitochondrial biogenesis.
Efectos Bioquímicos Y Fisiológicos
MA-5 has been shown to have a variety of biochemical and physiological effects. In addition to improving mitochondrial function, MA-5 has been shown to increase the expression of antioxidant genes, reduce oxidative stress, and improve glucose metabolism. MA-5 has also been shown to have anti-inflammatory effects and may have potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MA-5 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach the mitochondria. However, one limitation is that it may not be effective in all types of mitochondrial dysfunction and may have off-target effects.
Direcciones Futuras
There are many potential future directions for research on MA-5. One area of research could be to investigate its potential as a therapy for other mitochondrial diseases, such as Leigh syndrome or mitochondrial myopathy. Another area of research could be to investigate the potential of MA-5 in combination with other therapies, such as antioxidants or anti-inflammatory agents. Finally, research could be done to investigate the safety and efficacy of MA-5 in human clinical trials.
Métodos De Síntesis
MA-5 can be synthesized using a multi-step process involving the reaction of 2-mercaptophenol with 2-bromoacetophenone to form the intermediate 2-(2-hydroxyphenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidine to form MA-5.
Aplicaciones Científicas De Investigación
MA-5 has been shown to have potential therapeutic effects on mitochondrial dysfunction in a variety of diseases. For example, in a study published in the journal Cell Metabolism, researchers found that MA-5 improved mitochondrial function in mouse models of Parkinson's disease and extended their lifespan. Another study published in the journal Nature Communications found that MA-5 improved mitochondrial function in a mouse model of Alzheimer's disease and improved cognitive function.
Propiedades
Número CAS |
16763-42-1 |
|---|---|
Nombre del producto |
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
UJMADGHHOYHVSC-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
SMILES canónico |
CC1(NCCS1)C2=CC=CC=C2O |
Sinónimos |
2-(2-Methyl-2-thiazolidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



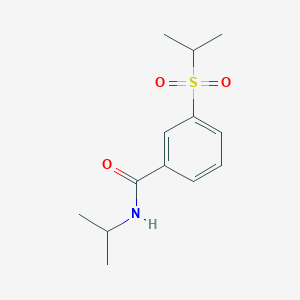
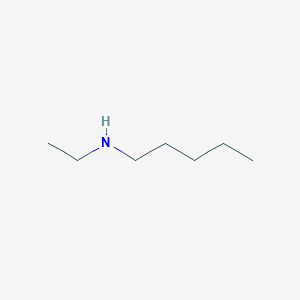
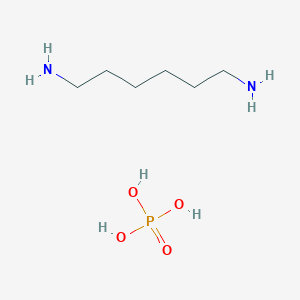
![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
